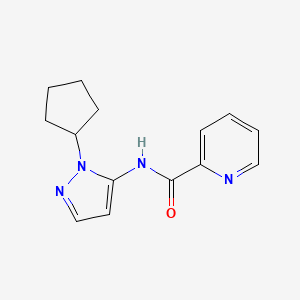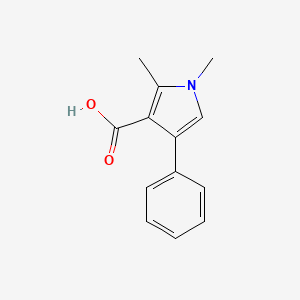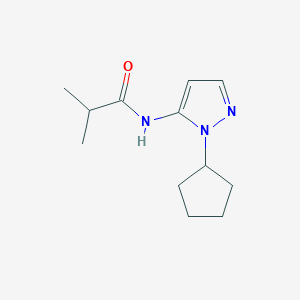
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a key role in the innate immune system, which is the body's first line of defense against infection. TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders.
Mécanisme D'action
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide works by binding to a specific site on TLR4, preventing the receptor from signaling downstream. This leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of sepsis and other inflammatory diseases. N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide does not affect the ability of TLR4 to recognize pathogens, which is important for the body's immune response to infection.
Biochemical and Physiological Effects:
In addition to its effects on TLR4 signaling, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to have other biochemical and physiological effects. For example, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases. N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide is its specificity for TLR4. Unlike other drugs that target multiple receptors, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide specifically inhibits TLR4 signaling, reducing the risk of off-target effects. However, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has some limitations for lab experiments. For example, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. In addition, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide. One area of research is the development of more potent and selective TLR4 inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide therapy. Finally, the combination of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide with other drugs, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion:
In conclusion, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide is a small molecule inhibitor of TLR4 that has potential therapeutic applications in various diseases. N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide works by inhibiting TLR4 signaling, reducing inflammation and other pathological processes. Although N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has some limitations for lab experiments, it has shown promising results in animal models of sepsis, cancer, and other diseases. Further research is needed to fully understand the mechanisms of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide and to develop more effective therapies based on this molecule.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide involves several steps. The starting material is 2-methyl-5-tert-butylpyrazole, which is reacted with acryloyl chloride to form 2-methyl-5-tert-butylpyrazol-3-yl)acrylamide. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide. The overall yield of the synthesis is approximately 20%.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is sepsis, a life-threatening condition that occurs when the body's immune system overreacts to an infection. TLR4 plays a key role in the development of sepsis, and N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to inhibit TLR4 signaling and reduce inflammation in animal models of sepsis.
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has also been studied for its potential use in cancer therapy. TLR4 is overexpressed in many types of cancer, and N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to inhibit TLR4 signaling and induce apoptosis (programmed cell death) in cancer cells. In addition, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models of cancer.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-6-10(15)12-9-7-8(11(2,3)4)13-14(9)5/h7H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCSLVOOLHWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)

![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)

![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)



![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)
